molecular formula C14H20ClN3S B1393060 N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine CAS No. 1251578-70-7

N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine

Cat. No. B1393060
M. Wt: 297.8 g/mol
InChI Key: OKXKRRMADTXXBR-UHFFFAOYSA-N
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Description

N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine, commonly known as CMEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Catalytic Activity

  • A study by Zare et al. (2017) highlighted the use of a related compound in catalysis. They synthesized a new acidic ionic liquid using a similar diamine and tested its catalytic activity in multicomponent reactions, finding it to be highly efficient and general catalyst for these reactions (Zare et al., 2017).

Dyeing Performance

  • Malik et al. (2018) synthesized N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives, closely related to the compound , and assessed their dyeing performance on nylon fabric. This highlights potential applications in the textile industry (Malik et al., 2018).

Conducting Copolymers

  • Turac et al. (2014) explored the electrochemical copolymerizations of derivatives similar to the compound with 3,4-ethylenedioxy thiophene, characterizing the resulting copolymers through various methods. This research suggests applications in materials science, particularly in the development of conducting polymers (Turac et al., 2014).

Polymerisation Catalysts

  • Kang et al. (2019) synthesized Zn(II) and Cu(II) complexes based on derivatives of the compound and used them as precatalysts for rac-lactide polymerization, revealing potential in polymer chemistry (Kang et al., 2019).

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3S/c1-4-18(5-2)9-8-16-14-17-13-10(3)11(15)6-7-12(13)19-14/h6-7H,4-5,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXKRRMADTXXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(S1)C=CC(=C2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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